2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 953150-09-9
VCID: VC6669936
InChI: InChI=1S/C23H22N4O5/c1-29-17-9-8-14(16-13-27-20(24-16)10-11-21(26-27)32-4)12-15(17)25-23(28)22-18(30-2)6-5-7-19(22)31-3/h5-13H,1-4H3,(H,25,28)
SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Molecular Formula: C23H22N4O5
Molecular Weight: 434.452

2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

CAS No.: 953150-09-9

Cat. No.: VC6669936

Molecular Formula: C23H22N4O5

Molecular Weight: 434.452

* For research use only. Not for human or veterinary use.

2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide - 953150-09-9

Specification

CAS No. 953150-09-9
Molecular Formula C23H22N4O5
Molecular Weight 434.452
IUPAC Name 2,6-dimethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C23H22N4O5/c1-29-17-9-8-14(16-13-27-20(24-16)10-11-21(26-27)32-4)12-15(17)25-23(28)22-18(30-2)6-5-7-19(22)31-3/h5-13H,1-4H3,(H,25,28)
Standard InChI Key QMXAANNSQIFIFM-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide backbone substituted with three methoxy groups at the 2-, 6-, and 2'-positions, alongside an imidazo[1,2-b]pyridazine moiety at the 5-position of the phenyl ring (Fig. 1) . The imidazo[1,2-b]pyridazine system, a bicyclic heteroaromatic scaffold, contributes to its planar geometry and potential for π-π stacking interactions in biological systems .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number953150-09-9
Molecular FormulaC<sub>23</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>
Molecular Weight434.452 g/mol
IUPAC Name2,6-dimethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
SMILES NotationCOC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict characteristic signals:

  • ¹H NMR: Distinct singlet resonances for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons deshielded by electron-withdrawing amide groups.

  • MS (ESI+): A molecular ion peak at m/z 435.4 ([M+H]<sup>+</sup>) aligns with the molecular weight .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step organic transformations, typically commencing with functionalization of the imidazo[1,2-b]pyridazine core. A plausible route includes:

  • Core Formation: Cyclocondensation of 3-aminopyridazine with α-haloketones to construct the imidazo[1,2-b]pyridazine ring .

  • Methoxy Substitution: Electrophilic aromatic substitution or Ullmann coupling to introduce methoxy groups.

  • Amide Coupling: Reaction of the substituted phenylamine with 2,6-dimethoxybenzoyl chloride under Schotten-Baumann conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Imidazo-ring formationDMF, 80°C, 12 h60–70%
MethoxylationCuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 110°C45%
Amide bond formationTHF, Et<sub>3</sub>N, 0°C → RT85%

Stability and Reactivity

  • Thermal Stability: Decomposition observed above 250°C, likely due to cleavage of the amide bond .

  • Hydrolytic Sensitivity: The methoxy groups resist hydrolysis under physiological pH, but the amide bond may degrade in strongly acidic/basic conditions.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data remain unreported, but computational predictions suggest:

  • logP: 2.8 (moderate lipophilicity, favoring cellular membrane permeation).

  • Aqueous Solubility: <1 mg/mL due to aromatic stacking and limited hydrogen-bond donors .

Crystallographic Data

Single-crystal X-ray diffraction studies are unavailable. Molecular dynamics simulations indicate a planar conformation stabilized by intramolecular hydrogen bonds between the amide carbonyl and adjacent methoxy oxygen .

CompoundMIC (Mtb, µg/mL)Target
6-Methoxy-2-phenyl derivative0.4DprE1 inhibition
3,6-Dimethoxy analogue1.2Unknown
Target compound (in silico)0.6 (predicted)DprE1 (hypothesized)

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High Caco-2 permeability (P<sub>app</sub> > 10 × 10<sup>−6</sup> cm/s) predicted due to moderate logP.

  • Metabolism: Susceptible to CYP3A4-mediated O-demethylation, necessitating pharmacokinetic optimization .

Toxicity Considerations

  • Cytotoxicity: IC<sub>50</sub> > 50 µM in HEK293 cells, suggesting selective antimycobacterial action .

  • Genotoxicity: Ames test-negative for related compounds, indicating low mutagenic risk .

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